Lipophilicity (LogP) and Hydrogen Bonding Profile: A Determinant of Membrane Permeability and Solubility
The methyl ester exhibits a higher calculated LogP of 2.745 compared to its free acid counterpart (LogP 2.657), indicating a quantifiably greater lipophilicity that can enhance passive membrane permeability . This is accompanied by a reduction in hydrogen bond donors (0 vs. 1 for the free acid) and an increase in hydrogen bond acceptors (4 vs. 3), which collectively influence solubility and target interaction profiles .
| Evidence Dimension | Calculated Partition Coefficient (LogP) and Hydrogen Bonding |
|---|---|
| Target Compound Data | LogP: 2.745; H-Acceptors: 4; H-Donors: 0 |
| Comparator Or Baseline | 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (CAS 212515-76-9): LogP: 2.657; H-Acceptors: 3; H-Donors: 1 |
| Quantified Difference | ΔLogP = +0.088 (more lipophilic); ΔH-Acceptors = +1; ΔH-Donors = -1 |
| Conditions | Computational chemistry data from vendor technical datasheets; context: in silico ADME prediction. |
Why This Matters
This quantified difference in lipophilicity and hydrogen bonding directly impacts a compound's ability to cross biological membranes, influencing its suitability for cell-based assays versus biochemical assays.
